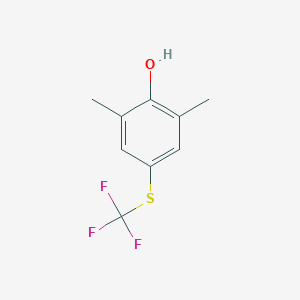

2,6-Dimethyl-4-(trifluoromethylthio)phenol

Vue d'ensemble

Description

2,6-Dimethyl-4-(trifluoromethylthio)phenol is a compound that falls within the broader category of substituted phenols, which are aromatic compounds with various substituents that can significantly alter their chemical and physical properties. The specific structure of this compound suggests that it has both electron-donating methyl groups and an electron-withdrawing trifluoromethylthio group attached to the phenol ring. This unique combination of substituents can lead to interesting reactivity patterns and physical properties, which are explored in the studies provided .

Synthesis Analysis

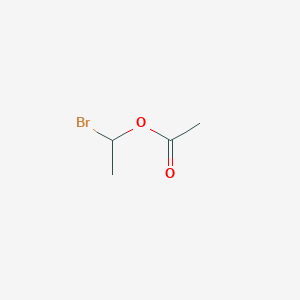

The synthesis of substituted phenols, such as this compound, can be achieved through electrophilic aromatic substitution reactions. One such method is the direct electrophilic trifluoromethylthiolation of phenols, which has been demonstrated using N-trifluoromethylsulfanyl aniline in the presence of BF3·Et2O or triflic acid as a promoter . This method is para-selective, meaning that the trifluoromethylthio group is introduced at the para position relative to the hydroxyl group when the ortho and para positions are unsubstituted. The synthesis is influenced by the presence of other substituents on the phenol ring, which can direct the incoming group to specific positions according to established effects such as the Mills-Nixon effect .

Molecular Structure Analysis

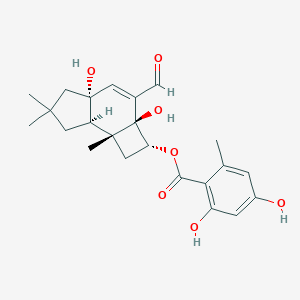

While the provided papers do not directly discuss the molecular structure of this compound, they do provide insights into the structural aspects of related compounds. For instance, the paper on 2,4,6-tris(trifluoromethyl)phenols describes the preparation and X-ray crystal structures of various phenoxides, which can give us an idea of how trifluoromethyl groups affect the geometry of the phenol ring . Similarly, the study on 2,4,6-tri(α,α-dimethyl-benzyl) phenol provides information on the intramolecular distances and bond distributions in the phenol ring, which can be somewhat analogous to the compound .

Chemical Reactions Analysis

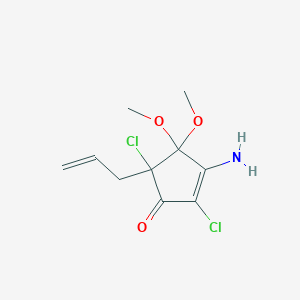

The reactivity of substituted phenols can be quite diverse. For this compound, the presence of the trifluoromethylthio group can lead to various chemical transformations. As demonstrated in one study, the compound can undergo further functionalization with reagents such as NBS, NIS, HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide, yielding bromo-, iodo-, nitro-, and benzyl-substituted products . These reactions can significantly alter the electronic properties of the molecule and open up pathways for the synthesis of more complex derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the nature of its substituents. The electron-donating methyl groups and the electron-withdrawing trifluoromethylthio group would affect the compound's acidity, solubility, and reactivity. Although the papers do not provide specific data on the physical properties of this compound, the methodologies and reactions described suggest that it would have distinct solubility characteristics in organic solvents and could be susceptible to electrophilic aromatic substitution reactions due to the activating influence of the methyl groups .

Applications De Recherche Scientifique

Novel Polymer Fabrication

- A study by Li et al. (2014) reported the synthesis of a novel poly(2,6-dimethyl-1,4-phenylene oxide) with trifunctional ammonium moieties, showing high conductivity and low swelling in alkaline anion exchange membranes, indicating potential applications in fuel cell technology (Li et al., 2014).

Advanced Organic Synthesis Techniques

- Xu et al. (2010) developed a method for synthesizing 2-(phenylthio)phenols, including 2,6-dimethyl-4-(trifluoromethylthio)phenol, through copper(I)-catalyzed tandem transformation, demonstrating advancements in organic synthesis (Xu et al., 2010).

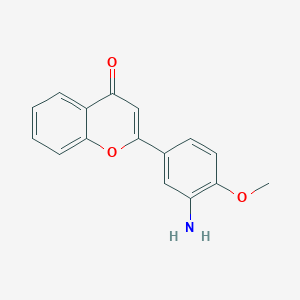

Chemical Functionalization and Drug Synthesis

- Egami et al. (2015) explored the trifluoromethylation of phenol derivatives, including this compound, for potential use in synthesizing inhibitors for medical applications (Egami et al., 2015).

Gas-phase Thermochemical Properties

- Miranda et al. (2015) conducted a density functional theory study to investigate the gas-phase thermochemical properties of tri-substituted phenols, which include compounds structurally similar to this compound, for applications in the study of antioxidants (Miranda et al., 2015).

Spectroscopic and Thermal Studies

- Kocaokutgen et al. (2005) investigated the spectroscopic and thermal properties of a novel dye derived from a similar compound, which could have applications in dyeing and pigmentation technologies (Kocaokutgen et al., 2005).

Environmental Analysis and Monitoring

- Li et al. (2009) developed a method using poly-(methacrylic acid-co-ethylene glycol dimethacrylate) monolith microextraction for the determination of phenols, including 2,6-dimethylphenol, in water samples, indicating its use in environmental monitoring (Li et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The introduction of a fluorine atom or a fluorine-containing substituent into an organic molecule often favorably modulates the compounds’ properties . Fluorinated organic molecules frequently possess enhanced stability, binding affinity, and biological activity in comparison with their non-fluorinated precursors . Therefore, the study and application of “2,6-Dimethyl-4-(trifluoromethylthio)phenol” and similar compounds could be a promising direction for future research.

Propriétés

IUPAC Name |

2,6-dimethyl-4-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3OS/c1-5-3-7(14-9(10,11)12)4-6(2)8(5)13/h3-4,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYSTCDWANUKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564175 | |

| Record name | 2,6-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129644-69-5 | |

| Record name | 2,6-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)

![Imidazo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B138575.png)